molecular formula C19H11N3O2 B1348275 2,6-Bis(benzo[d]oxazol-2-yl)pyridine CAS No. 33858-36-5

2,6-Bis(benzo[d]oxazol-2-yl)pyridine

Cat. No.: B1348275
CAS No.: 33858-36-5
M. Wt: 313.3 g/mol
InChI Key: LABDAMKZNFRJIA-UHFFFAOYSA-N
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Description

2,6-Bis(benzo[d]oxazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C19H11N3O2. It is known for its unique structure, which includes two benzoxazole rings attached to a pyridine core.

Biochemical Analysis

Biochemical Properties

2,6-Bis(benzo[d]oxazol-2-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction suggests that this compound can influence DNA stability and integrity, making it a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to have high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 . This compound influences cell function by inducing apoptosis and affecting cell signaling pathways, gene expression, and cellular metabolism. These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a tridentate nitrogen donor ligand and forms complexes with metal ions such as UO2Cl2·3THF . These complexes can modulate enzyme activity, leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s ability to bind to DNA and induce cleavage further elucidates its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and dose-response relationships need to be carefully evaluated to ensure safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels Its role in modulating these pathways can have significant implications for cellular metabolism and overall biochemical processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn can impact its activity and function. Understanding the transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects. Detailed studies are required to map its subcellular distribution and understand its functional implications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine typically involves the reaction of 2,6-diaminopyridine with salicylaldehyde derivatives under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(benzo[d]oxazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the benzoxazole rings .

Scientific Research Applications

2,6-Bis(benzo[d]oxazol-2-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,6-Bis(benzimidazol-2-yl)pyridine: Similar in structure but contains benzimidazole rings instead of benzoxazole.

    2,6-Bis(imino)pyridine: Contains imino groups instead of benzoxazole rings.

    2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: Features N-methylbenzimidazole rings.

Uniqueness: 2,6-Bis(benzo[d]oxazol-2-yl)pyridine is unique due to its specific electronic and steric properties conferred by the benzoxazole rings. These properties make it particularly effective in forming stable metal complexes and in applications requiring luminescent properties .

Properties

IUPAC Name

2-[6-(1,3-benzoxazol-2-yl)pyridin-2-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2/c1-3-10-16-12(6-1)21-18(23-16)14-8-5-9-15(20-14)19-22-13-7-2-4-11-17(13)24-19/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABDAMKZNFRJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349536
Record name 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33858-36-5
Record name 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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